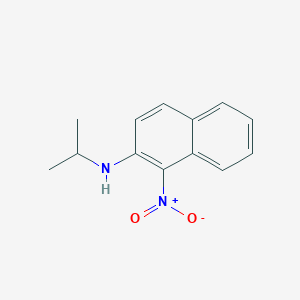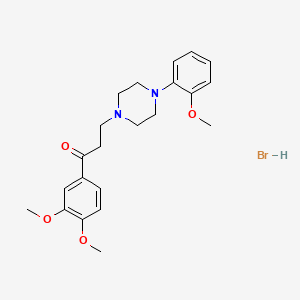
Butanoic acid, 2,2-diethoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2,2-diethoxy-, ethyl ester is an organic compound with the molecular formula C8H16O4. It is a colorless liquid with a characteristic ester odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-diethoxy-, ethyl ester can be achieved through the esterification of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a packed column reactor where butanoic acid and ethanol are fed continuously, and the ester product is collected at the bottom of the column. The reaction is catalyzed by a strong acid resin, and the temperature is maintained to optimize the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,2-diethoxy-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Butanol.
Transesterification: A different ester and ethanol.
Scientific Research Applications
Butanoic acid, 2,2-diethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and alcohols.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butanoic acid, 2,2-diethoxy-, ethyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butanoic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: Similar in structure but lacks the diethoxy groups.
Butanoic acid, 2-methyl-, ethyl ester: Contains a methyl group instead of the diethoxy groups.
Butanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxy group instead of the diethoxy groups.
Uniqueness
Butanoic acid, 2,2-diethoxy-, ethyl ester is unique due to the presence of two diethoxy groups, which influence its reactivity and physical properties. These groups make it more hydrophobic and affect its solubility in various solvents compared to similar compounds.
Properties
CAS No. |
34451-08-6 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl 2,2-diethoxybutanoate |
InChI |
InChI=1S/C10H20O4/c1-5-10(13-7-3,14-8-4)9(11)12-6-2/h5-8H2,1-4H3 |
InChI Key |
UPEMEVFLSDWUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


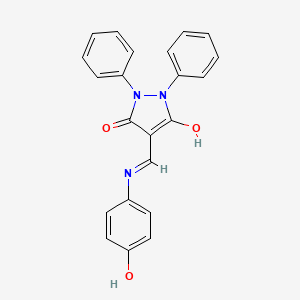
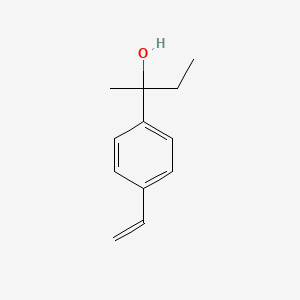
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
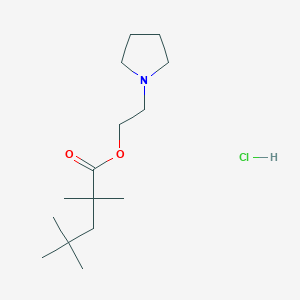
![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)

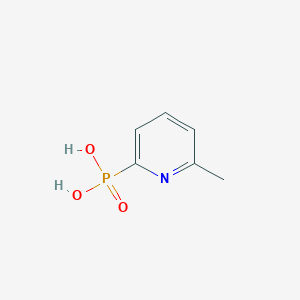
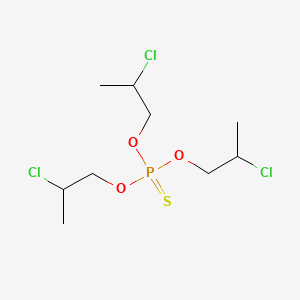
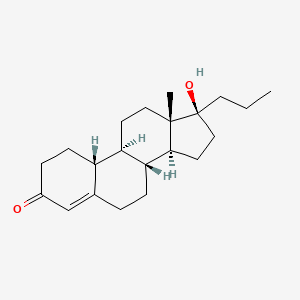
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

